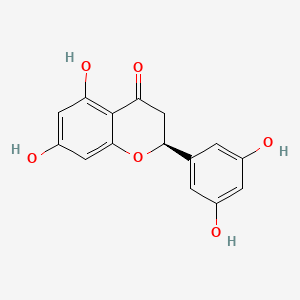
(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one
概要
説明
“(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one” is a flavonoid-like compound, given its structure. Flavonoids are a class of plant and fungus secondary metabolites. They are known for their antioxidant activity, which comes from their ability to reduce free radical formation and to scavenge free radicals .
Molecular Structure Analysis
The compound contains a chroman ring system, which is a common structural motif in many natural products, including flavonoids. It also has multiple hydroxy (OH) groups, which could contribute to its potential biological activity through hydrogen bonding interactions .Chemical Reactions Analysis
The presence of multiple hydroxy groups in the compound suggests that it could undergo reactions typical of alcohols, such as esterification or ether formation. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple hydroxy groups could enhance its solubility in polar solvents. The aromatic ring system could contribute to its UV-visible absorption spectrum .科学的研究の応用
Structural and Synthetic Insights
Synthetic Approaches and Derivative Studies : The synthesis of homoisoflavanones, including derivatives of 3-benzylchroman-4-ones, demonstrates the compound's potential as a scaffold for developing pharmacologically active molecules. These derivatives exhibit anti-inflammatory, antibacterial, and anticancer activities, highlighting the significance of hydroxylation patterns in determining biological activity (Salam et al., 2021). Moreover, the detailed synthesis process of these compounds provides valuable insights into producing complex flavonoid structures with specific biological functions.
Chemical Analysis and Properties : Advanced spectroscopic and computational methods have been employed to study the chemical properties of flavonoid derivatives, including their conformational dynamics, electronic structures, and interactions with other molecules. For instance, a study on the main phenolic component of walnut leaves extracts emphasized the importance of theoretical studies in understanding the molecular behavior and potential energy surfaces of such compounds, aiding in the identification of their pharmacological potentials (Aydın & Özpozan, 2020).
Biological Activity and Pharmacological Potential
Bioactive Compound Synthesis : The creation of supramolecular dendrimers based on 3-phenylpropyl ether derivatives highlights the versatility of flavonoids as building blocks for higher-order structures with potential applications in drug delivery and molecular self-assembly. These structures exhibit unique properties such as forming porous columnar lattices and hollow spheres, demonstrating the compound's role in the development of novel materials and therapeutic agents (Percec et al., 2006).
Therapeutic Potential Exploration : Studies on naringenin, a closely related flavonoid, shed light on the therapeutic potential of such compounds in treating various ailments. Naringenin has been extensively researched for its anti-inflammatory and antioxidant effects, suggesting the broad therapeutic applications of flavonoids in neurological, cardiovascular, and metabolic disorders (Rani et al., 2016).
作用機序
Target of Action
Flavonoids, a class of compounds to which this compound belongs, are known to interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
Flavonoids are known to exert their effects through various mechanisms, such as antioxidant activity, modulation of enzyme activity, and interaction with cell signaling pathways .
Biochemical Pathways
Flavonoids like 3’,5,5’,7-Tetrahydroxyflavanone are involved in a variety of biochemical pathways. They are known to have antioxidant properties, reducing the damage induced by oxidative stress in cells . They also have anti-infective properties, including antiviral, antifungal, anti-angiogenic, anti-tumorigenic, and immunomodulatory bioproperties .
Pharmacokinetics
Its absolute bioavailability was found to be 1.04%, with a plasma elimination half-life of approximately 5 hours .
Result of Action
3’,5,5’,7-Tetrahydroxyflavanone has been found to have inhibitory effects on HIV-1 reverse transcriptase (RT)-associated RNase H function, suggesting potential antiviral activity against HIV-1 . It also has anti-inflammatory properties, with the ability to inhibit nitric oxide (NO) production. This inhibitory effect is accompanied by dose-dependent decreases in LPS-induced nitric oxide synthase (iNOS) in RAW 264.7 cells .
Action Environment
The bioavailability and efficacy of flavonoids can be influenced by factors such as ph, temperature, and the presence of other compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-1-7(2-9(17)3-8)13-6-12(20)15-11(19)4-10(18)5-14(15)21-13/h1-5,13,16-19H,6H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHOUUNTAVCXBN-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904176 | |
| Record name | (S)-3',5,5',7-Tetrahydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160436-10-2 | |
| Record name | (S)-3',5,5',7-Tetrahydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3',5,5',7-tetrahydroxyflavanone being found in Dendrobium candidum?
A1: This discovery is notable because it marks the first time 3',5,5',7-tetrahydroxyflavanone, also known as naringenin, has been isolated from Dendrobium candidum []. This finding contributes to our understanding of the phytochemical profile of this plant and its potential medicinal properties.
Q2: Besides Dendrobium candidum, what other plant sources are known to contain 3',5,5',7-tetrahydroxyflavanone?
A2: 3',5,5',7-Tetrahydroxyflavanone has been identified in several plant species. Research highlights its presence in:* Rhus semialata [] * Blumea balsamifera []* Thymus munbyanus subsp. ciliatus []* Cotinus coggygria Scop. []
Q3: What is the structural characterization of 3',5,5',7-tetrahydroxyflavanone?
A3: 3',5,5',7-Tetrahydroxyflavanone possesses the following characteristics:
- Spectroscopic Data: Structural elucidation often involves techniques like 1D and 2D NMR, HR-ESI-MS, IR, and UV [].
Q4: Research mentions a relationship between structure and activity for compounds isolated from Dendrobium candidum. What is the significance of the structure of 3',5,5',7-tetrahydroxyflavanone?
A4: While the research paper on Dendrobium candidum [] doesn't delve into specific structure-activity relationships for 3',5,5',7-tetrahydroxyflavanone, its structure, characteristic of flavanones, suggests potential antioxidant activity. The presence of multiple hydroxyl groups is often associated with the ability to scavenge free radicals.
Q5: The research mentions 3',5,5',7-tetrahydroxyflavanone exhibited "medium antioxidant activity." How was this activity assessed?
A5: The antioxidant activity of 3',5,5',7-tetrahydroxyflavanone was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay []. This common method measures the compound's ability to neutralize DPPH radicals, providing a quantifiable measure of its antioxidant potential.
Q6: Are there any known controversies or corrections regarding the identification of 3',5,5',7-tetrahydroxyflavanone?
A6: Interestingly, a research paper pointed out a case of mistaken identity involving 3',5,5',7-tetrahydroxyflavanone. A compound previously named "huazhongilexone" was incorrectly assigned this structure []. This highlights the importance of rigorous structural confirmation in natural product chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)
![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)
![7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3028020.png)
![6-Bromo-3-ethylimidazo[1,2-a]pyrazine](/img/structure/B3028021.png)
![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)
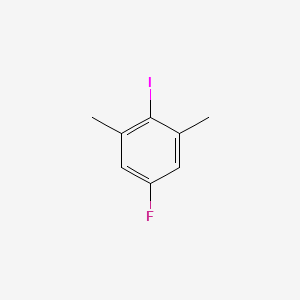

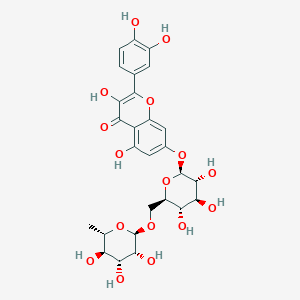
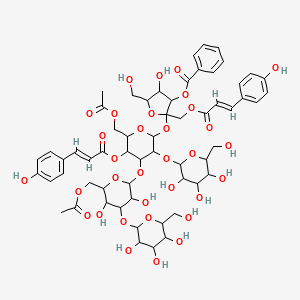
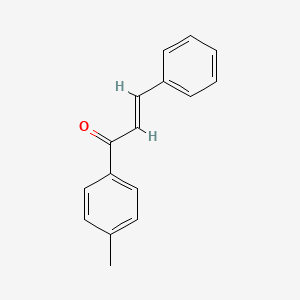
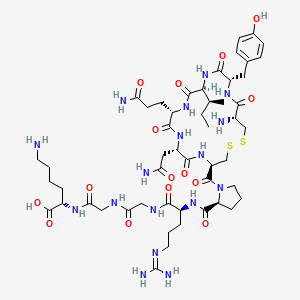

![(6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B3028036.png)
